molecular formula C15H17NO2 B7725902 1-Phenoxy-4-pyridin-4-yl-butan-2-ol

1-Phenoxy-4-pyridin-4-yl-butan-2-ol

Cat. No.: B7725902
M. Wt: 243.30 g/mol
InChI Key: PPGASKBPYAWHDD-UHFFFAOYSA-N
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Description

1-Phenoxy-4-pyridin-4-yl-butan-2-ol is an organic compound with the molecular formula C15H17NO2 It is characterized by a phenoxy group attached to a butanol chain, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenoxy-4-pyridin-4-yl-butan-2-ol can be synthesized through a multi-step process involving the reaction of phenol with 4-chlorobutan-2-ol, followed by the introduction of the pyridine ring. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxy-4-pyridin-4-yl-butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-Phenoxy-4-pyridin-4-yl-butan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenoxy-4-pyridin-4-yl-butan-2-ol involves its interaction with specific molecular targets and pathways. The phenoxy group and pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

1-Phenoxy-4-pyridin-4-yl-butan-2-ol can be compared with other similar compounds, such as:

    4-Phenoxybutanol: Lacks the pyridine ring, resulting in different chemical and biological properties.

    4-Pyridinylbutanol: Lacks the phenoxy group, leading to variations in reactivity and applications.

    Phenoxyethanol: A simpler structure with different uses and properties.

The uniqueness of this compound lies in its combination of the phenoxy group and pyridine ring, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-phenoxy-4-pyridin-4-ylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-14(7-6-13-8-10-16-11-9-13)12-18-15-4-2-1-3-5-15/h1-5,8-11,14,17H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGASKBPYAWHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CCC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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